molecular formula C14H22N2O2 B1595986 1,3-Adamantanediacetamide CAS No. 56432-73-6

1,3-Adamantanediacetamide

Cat. No. B1595986
CAS RN: 56432-73-6
M. Wt: 250.34 g/mol
InChI Key: BQXJYESUHDZQOE-UHFFFAOYSA-N
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Description

  • Structure : It belongs to the adamantane family and consists of two acetamide groups attached to the 1,3-positions of the adamantane core .


Synthesis Analysis

The synthesis of 1,3-Adamantanediacetamide involves the reaction of adamantane-1,3-dicarboxylic acid with ammonia or an amine derivative. The process typically proceeds through amidation, resulting in the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of this compound features the adamantane cage, with two acetamide functional groups attached. The adamantane framework provides rigidity and stability to the molecule .


Chemical Reactions Analysis

  • Complexation : The adamantane core can form complexes with metal ions .


Physical And Chemical Properties Analysis

  • Boiling Point : Not well-documented due to its thermal stability .

Scientific Research Applications

NMDA Receptor Antagonism and Neuropharmacology

1,3-Adamantanediacetamide derivatives, like memantine, are known for their role as NMDA (N-methyl-D-aspartate) receptor antagonists. This action is crucial in neuropharmacology, particularly in the treatment of Alzheimer's disease and other neurodegenerative conditions. Memantine, an adamantane derivative, is used clinically for Alzheimer's disease due to its safety profile and ability to preferentially block extrasynaptic over synaptic NMDA receptor currents, which is vital for reducing neuronal damage in neurological disorders while sparing normal neurotransmission (Xia et al., 2010).

Antiviral Applications

Adamantane derivatives have demonstrated significant antiviral activities. Amantadine, a 1-amino-adamantane, is an example of an adamantane derivative used for treating influenza A virus infections. However, the increasing incidence of adamantane resistance among influenza A viruses is a growing concern, highlighting the need for ongoing surveillance and development of new antiviral strategies (Bright et al., 2005).

Synthesis and Development

Research on the synthesis of adamantane derivatives like amantadine is crucial for improving the production processes, making them more economical and environmentally friendly. This includes the development of simple and economical processes for producing these compounds on a large scale, as well as improvements in yield and reduction of toxic reagent use (Phan Thi et al., 2022).

Therapeutic Index and Safety Profile

Studies on amino-adamantanes, such as memantine and amantadine, have provided insights into their therapeutic index and safety profile. For instance, memantine's good clinical profile in dementia has been attributed to its fast blocking/unblocking kinetics and strong voltage-dependency, which allows it to block chronic, low-level pathological activation of NMDA receptors while leaving synaptic activation intact. This balance is crucial for its use in clinical settings (Parsons et al., 1995).

Psychotropic Activity

Some adamantane derivatives have been explored for their psychotropic properties. These studies are crucial for understanding the potential use of these compounds in treating mental health disorders and tailoring their properties for specific therapeutic applications (Novakov et al., 1996).

Mechanism of Action

  • Biological Activity : Further studies are needed to explore any potential biological effects .

Safety and Hazards

  • Environmental Impact : Dispose of properly according to local regulations .

Future Directions

  • Industrial Applications : Assess its utility in catalysis or other industrial processes .

properties

IUPAC Name

2-[3-(2-amino-2-oxoethyl)-1-adamantyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXJYESUHDZQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337304
Record name 1,3-Adamantanediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56432-73-6
Record name 1,3-Adamantanediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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